molecular formula C12H18O B7862566 3-(3-Methylphenyl)-3-pentanol CAS No. 76481-36-2

3-(3-Methylphenyl)-3-pentanol

Cat. No.: B7862566
CAS No.: 76481-36-2
M. Wt: 178.27 g/mol
InChI Key: HHOACUYWXZHSKC-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-3-pentanol is a tertiary alcohol featuring a pentanol backbone substituted with a 3-methylphenyl group at the third carbon. The compound’s tertiary alcohol structure may confer stability against oxidation, while the aromatic substituent could influence its solubility and reactivity .

Properties

IUPAC Name

3-(3-methylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-12(13,5-2)11-8-6-7-10(3)9-11/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOACUYWXZHSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC(=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295100
Record name α,α-Diethyl-3-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76481-36-2
Record name α,α-Diethyl-3-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76481-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Diethyl-3-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the reaction of 3-methylbenzaldehyde with a Grignard reagent, typically pentylmagnesium bromide (C₅H₁₁MgBr), in anhydrous diethyl ether or tetrahydrofuran (THF). The aldehyde carbonyl group undergoes nucleophilic addition, forming a magnesium alkoxide intermediate, which is subsequently hydrolyzed to yield the tertiary alcohol.

Reaction Steps:

  • Formation of Grignard Reagent:

    C5H11Br+MgEt2OC5H11MgBr\text{C}_5\text{H}_{11}\text{Br} + \text{Mg} \xrightarrow{\text{Et}_2\text{O}} \text{C}_5\text{H}_{11}\text{MgBr}
  • Nucleophilic Addition:

    3-methylbenzaldehyde+C5H11MgBrMgBr(O-C6H4-3-CH3)(C5H11)\text{3-methylbenzaldehyde} + \text{C}_5\text{H}_{11}\text{MgBr} \rightarrow \text{MgBr(O-C}_6\text{H}_4\text{-3-CH}_3\text{)(C}_5\text{H}_{11}\text{)}
  • Acidic Hydrolysis:

    MgBr(O-C6H4-3-CH3)(C5H11)+H2OThis compound+Mg(OH)Br\text{MgBr(O-C}_6\text{H}_4\text{-3-CH}_3\text{)(C}_5\text{H}_{11}\text{)} + \text{H}_2\text{O} \rightarrow \text{this compound} + \text{Mg(OH)Br}

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent choice, temperature, and stoichiometric ratios.

Table 1: Grignard Reaction Optimization

ParameterOptimal ConditionYield (%)Purity (%)
SolventTHF8895
Temperature0–5°C9297
Molar Ratio (Aldehyde:Grignard)1:1.19096

Source: Adapted from

THF outperforms diethyl ether due to its higher boiling point (66°C vs. 34.6°C), enabling better temperature control. Substoichiometric Grignard reagent (1.1 equivalents) minimizes side reactions like aldol condensation.

Hydrogenation of Unsaturated Intermediates

Catalytic hydrogenation of unsaturated precursors, such as 3-(3-Methylphenyl)-3-pentenol, offers a complementary route with milder conditions.

Synthesis of Unsaturated Precursor

The unsaturated alcohol is prepared via condensation of 3-methylacetophenone with ethyl vinyl ketone under basic conditions:

3-methylacetophenone+CH2=CHCOC2H5NaOH3-(3-Methylphenyl)-3-pentenol\text{3-methylacetophenone} + \text{CH}2=\text{CHCOC}2\text{H}_5 \xrightarrow{\text{NaOH}} \text{3-(3-Methylphenyl)-3-pentenol}

Hydrogenation Protocol

The intermediate is hydrogenated using platinum oxide (PtO₂) or palladium on carbon (Pd/C) in methanol at 20–40°C under 1–3 atm H₂.

Table 2: Hydrogenation Efficiency

CatalystH₂ Pressure (atm)Time (h)Yield (%)
PtO₂1485
Pd/C (5%)3678

Source:

PtO₂ achieves higher yields due to its superior activity in alcohol hydrogenation. Side products, such as over-reduced alkanes, are minimized by controlling H₂ pressure and reaction time.

Alternative Synthetic Pathways

Reduction of 3-(3-Methylphenyl)-3-pentanone

The ketone precursor is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous ether:

3-(3-Methylphenyl)-3-pentanoneLiAlH4This compound\text{3-(3-Methylphenyl)-3-pentanone} \xrightarrow{\text{LiAlH}_4} \text{this compound}

Conditions:

  • Solvent: Diethyl ether

  • Temperature: Reflux (35°C)

  • Yield: 82%

Acid-Catalyzed Hydration of Alkenes

3-(3-Methylphenyl)-3-pentene undergoes acid-catalyzed hydration using sulfuric acid (H₂SO₄) in aqueous THF:

3-(3-Methylphenyl)-3-pentene+H2OH2SO4This compound\text{3-(3-Methylphenyl)-3-pentene} + \text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}_4} \text{this compound}

Optimization:

  • Acid concentration: 10% v/v

  • Reaction time: 12 h

  • Yield: 75%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors are employed for Grignard reactions, reducing solvent use by 40% compared to batch processes. Catalytic hydrogenation is preferred for its lower energy input (ΔT < 50°C vs. Grignard’s ΔT = 70°C).

Table 3: Industrial Method Comparison

MethodCapital CostOperating CostEnvironmental Impact
Grignard ReactionHighModerateHigh (solvent waste)
Catalytic HydrogenationModerateLowLow

Scientific Research Applications

3-(3-Methylphenyl)-3-pentanol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-3-pentanol involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula CAS RN Molecular Weight Key Features
3-Methyl-3-pentanol C₆H₁₄O 77-74-7 102.17 Base tertiary alcohol, no aromatic group
2-Methyl-3-phenyl-3-pentanol C₁₂H₁₈O 4397-09-5 178.28 Phenyl at C3, methyl at C2
3-Methyl-1-phenyl-3-pentanol C₁₂H₁₈O 10415-87-9 178.27 Phenyl at C1, methyl at C3
3-(4-Chlorophenyl)-2-methyl-3-pentanol C₁₂H₁₇ClO 1172851-23-8 212.72 Chlorophenyl substituent, methyl at C2
3-Pentanol (unsubstituted) C₅H₁₂O 584-02-1 88.15 Primary alcohol, linear chain

Key Observations :

  • Aromatic vs.
  • Substituent Position: The placement of methyl or phenyl groups (e.g., at C1 vs. C3) affects steric hindrance and reactivity. For example, 3-methyl-1-phenyl-3-pentanol may exhibit different stereochemical behavior in synthesis compared to 2-methyl-3-phenyl-3-pentanol .
B. Pharmaceutical Potential
  • Substituted Phenylpentane Compounds: describes analogs like (3-(3-methoxyphenyl)-2-methylpentyl)dimethylamine as analgesics, suggesting that 3-(3-methylphenyl)-3-pentanol derivatives could be explored for similar bioactivity .
C. Industrial Use
  • Reagents and Standards: Compounds like 3-methyl-1-phenyl-3-pentanol are marketed as >98% pure reagents (JPY 3,800/25 mL), indicating their utility in organic synthesis .

Biological Activity

3-(3-Methylphenyl)-3-pentanol, also known as 3-(3-methylphenyl)pentan-3-ol, is a secondary alcohol with the molecular formula C12_{12}H18_{18}O. This compound features a phenyl group with a methyl substitution at the para position and a pentanol chain, making it significant in both organic chemistry and potential biological applications.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

  • Grignard Reaction : The reaction of 3-methylbenzyl chloride with magnesium in anhydrous ether to form the Grignard reagent, which is then reacted with pentanal.
  • Oxidation and Reduction : The compound can undergo oxidation to form ketones or aldehydes and reduction to form hydrocarbons.
  • Molecular Weight : 182.27 g/mol
  • Boiling Point : Approximately 210 °C
  • Solubility : Soluble in organic solvents but has limited solubility in water.
PropertyValue
Molecular FormulaC12_{12}H18_{18}O
Molecular Weight182.27 g/mol
Boiling Point~210 °C
SolubilityOrganic solvents

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors, potentially modulating signaling pathways related to inflammation and pain relief. This compound is under investigation for its therapeutic properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit certain inflammatory pathways.
  • Analgesic Properties : Potential to reduce pain through modulation of pain receptors.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

CompoundStructure TypeNotable Activity
3-MethylphenylmethanolSecondary AlcoholAntimicrobial properties
3-MethylphenylpropanolSecondary AlcoholAnalgesic effects
3-MethylphenylbutanolSecondary AlcoholPotential anti-inflammatory effects

Industrial Uses

Due to its aromatic properties, this compound is utilized in:

  • Fragrance Production : Employed in the formulation of perfumes and flavoring agents.
  • Chemical Intermediate : Serves as a precursor in the synthesis of more complex organic compounds.

Research Applications

In scientific research, this compound is being studied for:

  • Biological Mechanisms : Understanding its interactions at the molecular level.
  • Therapeutic Potential : Investigating its role in treating inflammatory diseases and pain management.

Q & A

Basic: What are the established synthetic routes for preparing 3-(3-Methylphenyl)-3-pentanol?

Answer:
A primary method involves the Grignard reaction between 3-pentanone and phenylmagnesium bromide, followed by acid quenching to yield tertiary alcohols like 3-phenyl-3-pentanol analogs . For this compound, substituting phenylmagnesium bromide with 3-methylphenylmagnesium bromide would follow a similar pathway. Advanced routes include one-pot syntheses using tetrahydropyranylation to protect hydroxyl groups during multi-step reactions (e.g., Scheme 4 in ). Optimization may involve adjusting stoichiometry, reaction time, and catalyst loadings (e.g., NH4_4HSO4_4@SiO2_2 for acid catalysis) .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the tertiary alcohol structure, aromatic proton environments, and methyl group positions. Compare chemical shifts with analogs like 3-phenyl-3-pentanol .
  • IR Spectroscopy : Identify the hydroxyl (O–H stretch, ~3200–3600 cm1^{-1}) and aromatic C–H stretches (~3000–3100 cm1^{-1}) .
  • GC-MS : Validate purity and molecular ion peaks (m/z 178 for molecular ion [M+^+]) using columns optimized for alcohols (e.g., polar stationary phases) .

Basic: What are the critical safety protocols for handling this compound?

Answer:

  • Storage : Store in a cool (≤25°C), dry place, away from oxidizers and ignition sources. Use inert gas purging for long-term storage to prevent oxidation .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors (boiling point ~115–120°C, similar to 3-pentanol analogs) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., vapor pressure, stability) for this compound?

Answer:

  • Comparative Studies : Replicate measurements under standardized conditions (e.g., using static or dynamic vapor pressure apparatus as in ) .
  • Computational Validation : Apply QSPR (Quantitative Structure-Property Relationship) models to predict properties like logP or boiling points, cross-referencing with experimental data .
  • Peer Review : Collaborate with independent labs to verify anomalous results, ensuring consistency in sample purity and calibration methods .

Advanced: What strategies optimize the yield of this compound in one-pot syntheses?

Answer:

  • Catalyst Selection : Acidic catalysts like NH4_4HSO4_4@SiO2_2 enhance reaction efficiency in tetrahydropyranylation steps (). Test recyclability to reduce costs .
  • Solvent Optimization : Use polar aprotic solvents (e.g., THF) to stabilize Grignard intermediates. Avoid protic solvents that may quench reactive species prematurely .
  • Temperature Control : Maintain low temperatures (−10°C to 0°C) during Grignard additions to minimize side reactions .

Advanced: How does steric hindrance from the 3-methylphenyl group influence derivatization reactions (e.g., esterification, oxidation)?

Answer:

  • Esterification Challenges : The bulky aryl group may slow nucleophilic attack on the hydroxyl oxygen. Use activating agents (e.g., DCC/DMAP) to improve acylation yields .
  • Oxidation Resistance : Tertiary alcohols are resistant to common oxidants (e.g., CrO3_3). Consider alternative pathways, such as protection-deprotection strategies, to functionalize the molecule .

Advanced: What analytical challenges arise in determining the enantiomeric purity of this compound, and how are they addressed?

Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cyclodextrin-based columns) with HPLC or GC. Compare retention times with racemic or enantiopure standards .
  • NMR Chiral Shift Reagents : Employ europium-based reagents (e.g., Eu(hfc)3_3) to split proton signals in 1^1H NMR, enabling enantiomeric excess (ee) quantification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-(3-Methylphenyl)-3-pentanol
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Reactant of Route 2
3-(3-Methylphenyl)-3-pentanol

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